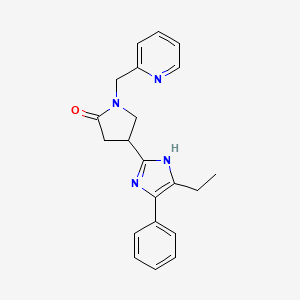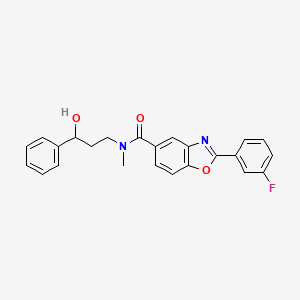![molecular formula C20H20N2O4 B3921822 N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B3921822.png)
N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide
Descripción general
Descripción
N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide, also known as HNK, is a synthetic compound that has been widely studied for its potential therapeutic applications. HNK is a bicyclic amide that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide is not fully understood, but studies have suggested that it may act through a variety of pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound may also activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to disease progression.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. This compound has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study than natural compounds, which may be difficult to isolate and purify. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Researchers may also investigate the mechanism of action of this compound in more detail, in order to better understand how it exerts its effects. In addition, researchers may explore the potential use of this compound as a tool for studying the role of topoisomerase II and other enzymes involved in DNA replication and repair.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-17-11-13(22(25)26)9-10-16(17)21-20(24)19-14-7-4-8-15(19)18(14)12-5-2-1-3-6-12/h1-3,5-6,9-11,14-15,18-19,23H,4,7-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWWASWGFYIIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1)C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-(4-methylbenzyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3921742.png)
![N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3921750.png)
![6-methyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3921757.png)

![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3921770.png)
![2-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-2-pyrazinylacetamide](/img/structure/B3921793.png)
![N-(3-hydroxyphenyl)-2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3921794.png)
![N-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3921799.png)
![1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3921814.png)

![N-isopropyl-5-{[(2-methoxybenzyl)(pyridin-3-ylmethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B3921838.png)
![N-{1-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B3921843.png)
![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3921858.png)
